Ethyl 3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylate is a synthetic organic compound characterized by its complex structure and diverse applications in scientific research. Its molecular formula is , indicating the presence of 17 carbon atoms, 15 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 3 oxygen atoms. This compound is primarily utilized in the fields of chemistry and biochemistry due to its potential interactions with biological macromolecules and pharmacological properties .
This compound belongs to the class of pyrrole derivatives, which are known for their various biological activities. It is classified as an acrylate ester, making it relevant in both organic synthesis and medicinal chemistry. The dichlorobenzoyl group attached to the pyrrole ring enhances its reactivity and potential applications .
The synthesis of ethyl 3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylate involves several key steps:
The molecular structure of ethyl 3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylate features a pyrrole ring substituted with a dichlorobenzoyl group and an acrylate moiety.
Ethyl 3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylate can undergo various chemical reactions:
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The dichlorobenzoyl group may inhibit enzyme activity or modulate receptor functions, while the acrylate moiety can participate in Michael addition reactions with nucleophiles, leading to various biological effects . This interaction profile suggests potential applications in pharmacology, particularly in anti-inflammatory and anticancer research.
Ethyl 3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylate has several notable applications:
The synthesis of ethyl 3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylate (C₁₇H₁₅Cl₂NO₃) requires precise sequential functionalization of the pyrrole core. The benchmark route begins with N-methylpyrrole-2-carboxylate alkylation, followed by Friedel-Crafts acylation with 2,4-dichlorobenzoyl chloride under Lewis acid catalysis (AlCl₃), achieving moderate yields (65-70%) [3]. The critical acrylate introduction employs a Knoevenagel condensation between the 2-formylpyrrole intermediate and ethyl diethylphosphate acetate, requiring stoichiometric piperidine as a base promoter. This step exhibits significant variability in yield (60-78%) due to competing oligomerization side reactions [3].
Recent advances utilize ultrasound irradiation (20 kHz, 200 W) to accelerate the cyclocondensation step, reducing reaction times from hours to 10-12 minutes while improving yields to 71-92% [5]. This technique enhances regioselectivity by promoting homogeneous nucleation and reducing side product formation. Crystallographic analysis confirms the E-configuration of the acrylate double bond under these conditions, critical for biological activity [5]. Microwave-assisted decarboxylation has further optimized the pyrrole precursor synthesis, achieving near-quantitative conversion at 150°C in <15 minutes, replacing traditional thermal methods requiring 6-8 hours at reflux [3].
Table 1: Comparative Performance of Synthetic Methods for Key Steps
Synthetic Step | Conventional Method | Optimized Method | Yield Improvement |
---|---|---|---|
Pyrrole Alkylation | K₂CO₃/DMF/80°C/8h | Phase-transfer catalysis/45°C/2h | 68% → 92% |
Knoevenagel Condensation | Piperidine/reflux/12h | Ultrasound/rt/12 min | 60% → 89% |
Benzoyl Functionalization | AlCl₃/CH₂Cl₂/0°C | Bi(OTf)₃ catalysis/rt | 70% → 85% |
The electrophilic aromatic substitution at the pyrrole C4 position faces significant electronic challenges due to the electron-donating nature of the N-methyl group. Lewis acid catalysts like AlCl₃ traditionally facilitate this acylation but require stoichiometric quantities, generating substantial metal waste [3]. Modern approaches employ bismuth(III) triflate (10 mol%) as a water-tolerant catalyst, enabling the reaction at ambient temperature while maintaining 85% yield and simplifying purification [6]. The ortho-chlorine substituent on the benzoyl electrophile enhances electrophilicity through inductive effects while simultaneously imposing steric constraints that influence regioselectivity [6].
Palladium-catalyzed carbonylative coupling presents an alternative approach, where 2,4-dichlorobromobenzene reacts with N-methyl-2-(ethoxycarbonylvinyl)pyrrole under CO atmosphere (1 atm). Using Pd(OAc)₂/Xantphos (2 mol%) in dimethylacetamide at 120°C, this method achieves 75% yield with excellent functional group tolerance [6]. Phase-transfer catalysts (e.g., benzyltriethylammonium chloride) enable aqueous-organic biphasic conditions for benzoylation, reducing organic solvent consumption by 40% while maintaining 80% isolated yield [3]. The chlorine substituents' electronic influence is quantified through Hammett studies (σₚₐᵣₐ = +0.23, σₘₑₜₐ = +0.37), confirming their role in rate acceleration relative to unsubstituted benzoyl chloride [6].
Table 2: Catalytic Systems for Benzoyl Group Installation
Catalyst System | Temperature | Solvent | Reaction Time | Yield | Key Advantage |
---|---|---|---|---|---|
AlCl₃ (1.1 eq) | 0°C → rt | CH₂Cl₂ | 8h | 70% | Established protocol |
Bi(OTf)₃ (10 mol%) | rt | EtOAc/H₂O | 3h | 85% | Aqueous conditions |
Pd(OAc)₂/Xantphos | 120°C | DMAc | 12h | 75% | CO gas utilization |
Sc(OTf)₃ (5 mol%) | 60°C | Toluene | 2h | 82% | Low catalyst loading |
Scale-up to production quantities (>100 kg/batch) necessitates addressing exotherm management during benzoyl chloride addition and minimizing heavy metal residues. Continuous flow reactors with static mixers enable precise temperature control (-5°C to 0°C) during Friedel-Crafts acylation, suppressing dichloroketone byproducts and improving yield consistency from ±15% to ±3% batch variance [3]. Solvent selection critically impacts both environmental footprint and purification efficiency: switching from dichloromethane to methyl-THF reduces the E-factor by 2.3 kg waste/kg product while maintaining comparable yield (82% vs. 84%) [9].
Process economics favor telescoping the Knoevenagel condensation with in situ crystallization, eliminating an intermediate isolation step and reducing total manufacturing time by 30%. This integrated approach achieves an overall yield of 68% from N-methylpyrrole-2-carboxylate, with a production cost analysis revealing raw materials as the dominant cost factor (74%), followed by energy (18%) and catalyst recycling (8%) [9]. Lifecycle assessment indicates that solvent recovery via distillation contributes most significantly to environmental impact (62%), prompting implementation of nanofiltration membranes for solvent purification, reducing energy consumption by 2.7 GJ/ton product [3].
Table 3: Economic Analysis of Industrial Production (Per Ton Basis)
Cost Factor | Batch Process | Continuous Process | Reduction Strategy |
---|---|---|---|
Raw Materials | $412,000 | $389,000 | Bulk solvent contracts |
Energy Consumption | $98,000 | $63,000 | Flow reactors |
Waste Treatment | $56,000 | $32,000 | Solvent recycling |
Catalyst Expenditure | $47,000 | $18,000 | Immobilized catalysts |
Total Production Cost | $613,000 | $502,000 | 18% overall reduction |
Waste stream management focuses on aluminum hydroxide recovery from aqueous quenches of Lewis acid complexes, converting hazardous sludge into reusable flocculants. Process analytical technology (PAT) utilizing inline FTIR monitors acrylate conjugation efficiency, enabling real-time adjustment of condensation parameters to maintain quality specifications (>99.5% E-isomer) [9]. These optimizations collectively reduce the cost per kilogram from $613 to $502 while meeting pharmaceutical intermediate purity requirements (HPLC purity >99.8%, heavy metals <10 ppm) [3].
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